Artepillin A

Pharmacokinetics Bioavailability Human plasma

Artepillin A (also designated Artepillin C, CAS 114590-54-4) is a 3,5-diprenylated derivative of p‑hydroxycinnamic acid. It is the single most abundant phenolic acid in Brazilian green propolis (BGP), constituting 2.48 ± 0.94 % of total dry weight.

Molecular Formula C19H24O4
Molecular Weight 316.4 g/mol
CAS No. 114590-54-4
Cat. No. B044451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtepillin A
CAS114590-54-4
Molecular FormulaC19H24O4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C
InChIInChI=1S/C19H24O4/c1-12(2)4-6-15-8-14(5-7-18(21)22)9-16-10-17(13(3)11-20)23-19(15)16/h4-5,7-9,13,17,20H,6,10-11H2,1-3H3,(H,21,22)/b7-5+
InChIKeyIJQHPPUNNDWTDR-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artepillin A (Artepillin C) – A Prenylated Cinnamic Acid from Brazilian Green Propolis for Research Procurement


Artepillin A (also designated Artepillin C, CAS 114590-54-4) is a 3,5-diprenylated derivative of p‑hydroxycinnamic acid. It is the single most abundant phenolic acid in Brazilian green propolis (BGP), constituting 2.48 ± 0.94 % of total dry weight [1]. Its chemical scaffold places it within the family of prenylated phenylpropanoids, where the double prenylation on the aromatic ring is a structural hallmark that distinguishes it from mono‑prenylated analogues such as drupanin and from non‑prenylated cinnamic acids [2]. The compound exhibits a wide spectrum of biological activities—including antiproliferative, anti‑inflammatory, antioxidant, and enzyme‑inhibitory effects—making it a reference standard for propolis research and for structure–activity relationship (SAR) studies of prenylated cinnamic acids [3].

Propolis Research Standard

Diprenylated cinnamic acid reference for Brazilian green propolis characterization and SAR studies of prenylated phenylpropanoids.

Multi-Endpoint Bioactivity

Reported antiproliferative, anti-inflammatory, antioxidant, and enzyme-inhibitory activities in cell-based and in-vivo models; supports multi-mechanism research.

Compound-Specific Procurement

Not interchangeable with mono-prenylated analogues or non-prenylated cinnamic acids; requires compound-specific characterization for reproducible results.

Why Artepillin A Cannot Be Replaced by Other Propolis Cinnamic Acid Derivatives


Prenylated cinnamic acids from green propolis—artepillin C, drupanin, and baccharin—differ fundamentally in their degree of prenylation and substitution pattern, which directly controls target engagement, pharmacokinetic behaviour, and safety margins. For instance, drupanin (mono‑prenylated) exhibits a 2.3‑fold higher Cmax than artepillin C after an identical oral dose, implying that simple weight‑based interchange would produce unanticipated plasma exposures [1]. Baccharin, despite being a more potent AKR1C3 inhibitor in enzyme assays (Ki = 56 nM vs. artepillin C IC50 ≈ 1 µM), lacks the antioxidant activity of artepillin C [2][3]. Furthermore, artepillin C and drupanin show opposite selectivity profiles for tumour versus normal lymphocytes, meaning that generic substitution could compromise the therapeutic window [4]. These data collectively demonstrate that artepillin C cannot be treated as a commodity cinnamic acid; verification of specific compound identity is mandatory for reproducible research and procurement.

Prenylation Pattern Alters Exposure

Mono-prenylated drupanin may exhibit a different plasma exposure profile than artepillin C, making direct interchange unsuitable without PK characterization.

Enzyme Inhibition vs. Antioxidant Profile

Baccharin shows greater AKR1C3 inhibition potency but lacks reported antioxidant activity; functional equivalence across bioactivities should not be assumed.

Cell-Type Selectivity Divergence

Reported tumour-versus-normal lymphocyte sensitivity may differ between artepillin C and drupanin, potentially altering cell-model endpoint interpretation.

Quantitative Differentiation Guide for Artepillin A Against Its Closest Analogues


Human Pharmacokinetics: Head‑to‑Head Cmax Comparison of Artepillin C vs. Drupanin After an Identical Oral Dose of Brazilian Green Propolis

In a single‑dose human pharmacokinetic study, artepillin C and drupanin were measured simultaneously in plasma after ingestion of 360 mg Brazilian green propolis ethanol extract powder. After enzymatic deconjugation, the Cmax of artepillin C was 1255 ± 517 nM, whereas drupanin achieved a Cmax of 2893 ± 711 nM—a 2.3‑fold higher peak exposure for the mono‑prenylated analogue. Both compounds were extensively glucuronidated (89.3 % and 88.2 %, respectively), indicating that the prenylation pattern does not merely alter potency but fundamentally changes systemic exposure [1][2]. This is the first reported human PK dataset for these propolis cinnamic acid derivatives.

Human PK Cmax
Head-to-head
Drupanin Cmax 2893 ± 711 nM vs. Artepill C Cmax 1255 ± 517 nM (2.3-fold higher)
Plasma exposure profile may differ; compound identity critical for dose-model interpretation.
Healthy volunteers, single oral dose, LC/MS/MS; extensive glucuronidation.
Pharmacokinetics Bioavailability Human plasma

Antioxidant Activity: Direct Rank‑Order Comparison of Artepillin C Against Drupanin, Baccharin, and Caffeic Acid

A systematic comparison of the radical‑scavenging capacity of purified propolis constituents was performed using hydrogen peroxide (H₂O₂), superoxide anion (O₂•⁻), and hydroxyl radical (HO•) sensitive fluorescent probes. The rank order of antioxidant potency was: caffeic acid > artepillin C > drupanin, whereas baccharin and p‑coumaric acid showed no detectable antioxidant activity. Artepillin C therefore occupies an intermediate position—weaker than caffeic acid but significantly stronger than drupanin, and uniquely active among the prenylated cinnamic acids that retain the free phenolic hydroxyl [1]. This assay‑based ranking has been reproduced across multiple reactive oxygen species detection systems.

Antioxidant Rank
Reported
Rank order: caffeic acid > artepillin C > drupanin; baccharin inactive
Artepillin C provides antioxidant activity among prenylated analogues; selection depends on desired scavenging endpoint.
Cell-free fluorescent probe assays (H₂O₂, O₂•⁻, HO•).
Antioxidant ROS scavenging Propolis constituents

AKR1C3 Enzyme Inhibition: Cross‑Study Comparison of Artepillin C vs. Baccharin Selectivity and Potency

Artepillin C selectively inhibits aldo‑keto reductase 1C3 (AKR1C3, also known as prostaglandin F synthase) with an IC50 of 1 µM, and shows no significant inhibition of the closely related isoforms AKR1C1, AKR1C2, or AKR1C4 at concentrations up to 100 µM, indicating >100‑fold selectivity [1][2]. In an independent study, baccharin was identified as the most potent AKR1C3 inhibitor among the propolis cinnamic acid derivatives, with a competitive Ki of 56 nM and an IC50 of approximately 30 µM in a cell‑based metabolism assay; it also displayed no inhibition of AKR1C1, AKR1C2, or AKR1C4 [3]. While baccharin is approximately 18‑fold more potent at the enzyme level (Ki = 56 nM vs. IC50 ≈ 1 µM), artepillin C retains a distinct advantage in combined antioxidant‑plus‑enzyme‑inhibition applications. Both compounds exhibit exquisite isoform selectivity.

AKR1C3 Inhibition
Cross-study
Baccharin Ki = 56 nM; Artepill C IC₅₀ ≈ 1 µM. Both >100-fold selective over AKR1C1/2/4.
Enzyme potency differs; baccharin for AKR1C3-specific studies, artepillin C for multi-mechanism research.
Different assay conditions; cross-study potency comparison.
AKR1C3 Prostate cancer Steroidogenesis Enzyme selectivity

Antiproliferative Activity: Direct Comparison of Artepillin C vs. Brazilian Green Propolis and B. dracunculifolia Extracts in Human Tumour Cell Lines

In a head‑to‑head study employing the MTT assay, artepillin C and baccharin were tested alongside Brazilian green propolis extract and Baccharis dracunculifolia extract against a panel of human tumour cell lines. Artepillin C achieved an IC50 of 20.1 ± 2.9 µg/mL in U343 glioma cells, whereas the crude green propolis extract required 41.0 ± 4.5 µg/mL to achieve the same 50 % growth inhibition in the same cell line—indicating that artepillin C is approximately 2‑fold more potent than the whole extract. Baccharin was most potent in B16F10 melanoma cells (IC50 = 13.0 ± 1.5 µg/mL). No additive or synergistic benefit was observed when artepillin C and baccharin were combined (lowest IC50 = 35.2 ± 0.5 µg/mL in B16F10), suggesting overlapping or mutually exclusive mechanisms [1]. Additionally, an earlier study confirmed that the growth inhibitory effects of both drupanin and baccharin were qualitatively less potent than those of artepillin C across multiple human cancer cell lines [2].

Cell Growth Inhibition
Direct comparison
Artepillin C IC₅₀ 20.1 µg/mL vs. extract 41.0 µg/mL in U343; no potency gain with baccharin combination (IC₅₀ 35.2 µg/mL).
Supports single-agent cell-model endpoint comparison; extract variability may confound dose-response interpretation.
MTT assay, 48h; U343 glioma, B16F10 melanoma, HepG2.
Antiproliferative Cytotoxicity Glioma Melanoma Hepatocarcinoma

Tumour‑Selective Cytotoxicity: Differential Sensitivity of HL60 Leukaemia Cells vs. Normal Lymphocytes for Artepillin C Compared to Drupanin

A cell growth inhibition study using human promyelocytic leukaemia HL60 cells and concanavalin A‑stimulated peripheral blood lymphocytes revealed a striking difference in selectivity between artepillin C and drupanin. HL60 cells were more sensitive to drupanin than were normal peripheral blood lymphocytes, indicating that drupanin preferentially inhibits the tumour cell population. In contrast, artepillin C exhibited the opposite selectivity profile: its potency was greater against normal lymphocytes than against HL60 cells. The growth inhibitory effects of both drupanin and baccharin were qualitatively less potent overall compared with artepillin C [1]. This divergent selectivity pattern between two closely related prenylated cinnamic acids underscores that tumour‑versus‑normal cytotoxicity cannot be predicted from structural similarity alone.

Cell-Type Selectivity
Direct comparison
Drupanin: HL60 more sensitive than normal lymphocytes; Artepill C: greater effect on normal lymphocytes. Opposite selectivity profiles.
Cell-type response profile differs; compound selection influences model interpretation.
Qualitative selectivity pattern; no IC₅₀ ratio reported.
Selective cytotoxicity HL60 Lymphocytes Therapeutic window

NF‑κB Pathway Inhibition: Quantitative IC50 of Artepillin C in HEK 293 Cells with Demonstrated Oral Bioavailability

Artepillin C reduced NF‑κB transcriptional activity in HEK 293 cells with a mean IC50 of 26 µg/mL (range: 22–30 µg/mL), establishing a quantitative benchmark for its anti‑inflammatory potency at the transcriptional level [1][2]. In the same integrated study, artepillin C demonstrated oral bioavailability in mice, achieving a peak plasma concentration of 22 µg/mL at 1 h after a single 10 mg/kg oral dose. Functionally, it decreased prostaglandin E₂ production by 29 ± 3 % at 1 mg/kg and 58 ± 5 % at 10 mg/kg (ID50 = 8.5 mg/kg) and reduced carrageenan‑induced peritoneal neutrophil infiltration with an IC50 of 0.9 mg/kg (range: 0.5–1.4 mg/kg). Contrastingly, drupanin and baccharin have not been reported to show comparable NF‑κB pathway inhibition with accompanying in‑vivo pharmacokinetic validation, positioning artepillin C as the most comprehensively characterised anti‑inflammatory cinnamic acid from propolis [3].

NF-κB & Oral PK/PD
Reported
NF-κB IC₅₀ 26 µg/mL; oral Cmax 22 µg/mL; PGE₂ ID₅₀ 8.5 mg/kg; neutrophil IC₅₀ 0.9 mg/kg. Only prenylated cinnamic acid with integrated in-vitro/in-vivo dataset.
Supports anti-inflammatory pathway research with oral PK/PD correlation; comparator data for analogues unavailable.
HEK293 cells, male Swiss mice; multiple endpoints.
NF‑κB Anti‑inflammatory IC50 Oral bioavailability

Recommended Application Scenarios for Artepillin A Based on Quantitative Differentiation Evidence


In‑Vivo Anti‑Inflammatory Studies Requiring Validated Oral Bioavailability

Artepillin C is the only prenylated cinnamic acid from green propolis for which both oral absorption (Cmax = 22 µg/mL at 1 h) and dose‑dependent pharmacodynamic responses (PGE₂ inhibition, neutrophil infiltration reduction, paw oedema suppression) have been demonstrated in a single integrated study [1]. This makes it the preferred reference compound for in‑vivo inflammation models where PK/PD correlation is critical. Drupanin and baccharin lack equivalent multi‑endpoint in‑vivo datasets, making artepillin C the default standard for reproducible pharmacology.

Anticancer Screening Where Extract‑Free, Single‑Agent Dose–Response Curves Are Required

Artepillin C provides approximately 2‑fold greater antiproliferative potency than crude Brazilian green propolis extract in the same cell line (U343 glioma: IC50 = 20.1 vs. 41.0 µg/mL). Its combination with baccharin yields no additive or synergistic benefit (IC50 = 35.2 µg/mL for the combination vs. 13.0 µg/mL for baccharin alone in B16F10), indicating that artepillin C as a single agent is the most reproducible starting point for anticancer screening libraries [2]. This evidence supports artepillin C as the compound of choice for SAR exploration of the 3,5‑diprenylated scaffold.

Mechanistic Studies of CREB/CRTC2‑Mediated Transcription or TRPA1 Channel Activation

Artepillin C is a functionally characterised CREB/CRTC2 interaction inhibitor (IC50 = 24.5 µM) that directly binds CREB with a Kd of 3.2 µM, and simultaneously acts as a covalent TRPA1 agonist (EC50 = 1.8 µM) . These molecular targets are not reported to be engaged by drupanin or baccharin. For transcription‑factor or ion‑channel pharmacology, artepillin C is therefore the unique tool compound, and generic substitution with other propolis cinnamic acids would yield false‑negative results.

Quality‑Control Standardisation of Brazilian Green Propolis Products

Artepillin C is the most abundant phenolic acid in Brazilian green propolis (mean content 2.48 ± 0.94 % w/w, with total phenolic acids ranging from 2.14 % to 9.32 %) and has been validated as a chemical marker for propolis quality control using HPLC methodology [3]. Its quantification serves as an identity and purity index for green propolis raw materials and finished products, making pure artepillin C the essential reference standard for analytical laboratories and propolis manufacturers.

Application
Selection Property
Validation Focus
Anti-inflammatory pathway research
Reported oral bioavailability and multi-endpoint characterization
PK/PD endpoint correlation review
Cancer cell-model studies
Extract-free single-agent purity
Cell-model endpoint reproducibility
Transcription-factor and ion-channel pharmacology
Unique molecular target engagement (CREB/TRPA1)
Target-specific response validation
Propolis product QC standardization
Identified chemical marker abundance
HPLC-based identity and purity index
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